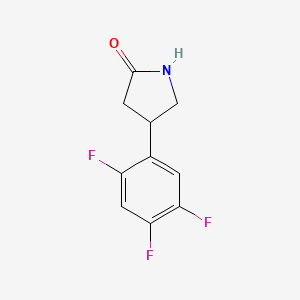
6-(Cyclopentylmethoxy)pyridin-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Cyclopentylmethoxy)pyridin-3-OL is an organic compound with the molecular formula C({11})H({15})NO(_{2}). It features a pyridine ring substituted with a cyclopentylmethoxy group at the 6-position and a hydroxyl group at the 3-position. This compound is of interest in various fields, including medicinal chemistry and organic synthesis, due to its unique structural properties and potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopentylmethoxy)pyridin-3-OL typically involves the following steps:
Starting Material: The synthesis begins with pyridine-3-OL as the starting material.
Alkylation: The hydroxyl group at the 3-position of pyridine-3-OL is protected, often using a silyl protecting group.
Cyclopentylmethoxy Introduction: The protected pyridine-3-OL undergoes an alkylation reaction with cyclopentylmethyl bromide in the presence of a base such as potassium carbonate.
Deprotection: The protecting group is then removed under acidic conditions to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
化学反应分析
Types of Reactions
6-(Cyclopentylmethoxy)pyridin-3-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide) with oxalyl chloride.
Reduction: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution: Sodium hydride (NaH) for deprotonation, followed by alkyl halides for substitution.
Major Products
Oxidation: 6-(Cyclopentylmethoxy)pyridin-3-one.
Reduction: Various alcohol derivatives depending on the reducing agent.
Substitution: Derivatives with different alkyl or aryl groups replacing the methoxy group.
科学研究应用
6-(Cyclopentylmethoxy)pyridin-3-OL has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Studied for its effects on various biological pathways and its potential as a bioactive compound.
Industrial Applications: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-(Cyclopentylmethoxy)pyridin-3-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
6-Methoxypyridin-3-OL: Similar structure but with a methoxy group instead of a cyclopentylmethoxy group.
6-(Cyclohexylmethoxy)pyridin-3-OL: Similar structure but with a cyclohexylmethoxy group.
3-Hydroxy-6-methoxypyridine: Similar but lacks the cyclopentyl group.
Uniqueness
6-(Cyclopentylmethoxy)pyridin-3-OL is unique due to the presence of the cyclopentylmethoxy group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications in medicinal chemistry and organic synthesis.
属性
分子式 |
C11H15NO2 |
|---|---|
分子量 |
193.24 g/mol |
IUPAC 名称 |
6-(cyclopentylmethoxy)pyridin-3-ol |
InChI |
InChI=1S/C11H15NO2/c13-10-5-6-11(12-7-10)14-8-9-3-1-2-4-9/h5-7,9,13H,1-4,8H2 |
InChI 键 |
YQODKJWQOITOCJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(C1)COC2=NC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Allyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-C]pyridine-4-carboxylic acid](/img/structure/B13049473.png)










![2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B13049540.png)

